molecular formula C8H14Cl2N4 B2440913 N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride CAS No. 1448850-62-1

N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride

Cat. No.: B2440913
CAS No.: 1448850-62-1
M. Wt: 237.13
InChI Key: DZLSFIBJSUBJHM-KLXURFKVSA-N
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Description

N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound has gained attention due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride typically involves the reaction of pyrimidine derivatives with pyrrolidine. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing production efficiency and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide or potassium fluoride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce pyrimidine amines.

Scientific Research Applications

N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing the production of downstream signaling molecules. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine: The parent compound with a simpler structure.

    2-Aminopyrimidine: A derivative with an amino group at position 2.

    Pyrrolidine: A five-membered ring compound with nitrogen.

Uniqueness

N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride is unique due to its specific combination of pyrimidine and pyrrolidine moieties, which confer distinct pharmacological properties. Its stereochemistry (3S) also plays a crucial role in its biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(3S)-pyrrolidin-3-yl]pyrimidin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.2ClH/c1-3-10-8(11-4-1)12-7-2-5-9-6-7;;/h1,3-4,7,9H,2,5-6H2,(H,10,11,12);2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLSFIBJSUBJHM-KLXURFKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NC2=NC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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